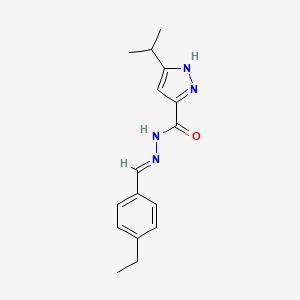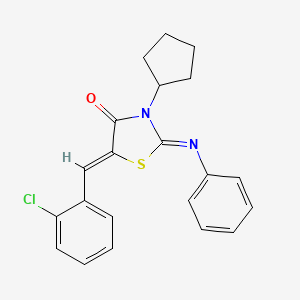![molecular formula C29H24N2O6S B11672664 ethyl (2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-5-(2-methoxynaphthalen-1-yl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11672664.png)
ethyl (2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-5-(2-methoxynaphthalen-1-yl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
ETHYL (2Z)-2-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-5-(2-METHOXYNAPHTHALEN-1-YL)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE is a complex organic compound that belongs to the class of thiazolopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring a benzodioxole and methoxynaphthalene moiety, suggests it may have interesting pharmacological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL (2Z)-2-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-5-(2-METHOXYNAPHTHALEN-1-YL)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE typically involves multi-step organic reactions. The starting materials might include 2H-1,3-benzodioxole, 2-methoxynaphthalene, and various thiazole and pyrimidine derivatives. Common synthetic routes could involve condensation reactions, cyclization, and esterification under controlled conditions.
Industrial Production Methods
Industrial production of such complex compounds often requires optimization of reaction conditions to maximize yield and purity. This might involve the use of catalysts, high-pressure reactors, and advanced purification techniques like chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methylene or methoxy groups.
Reduction: Reduction reactions could target the carbonyl groups within the thiazolopyrimidine structure.
Substitution: Electrophilic or nucleophilic substitution reactions might occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
科学的研究の応用
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.
Biology
Biologically, it might exhibit activity against certain enzymes or receptors, making it a candidate for drug development.
Medicine
In medicine, the compound could be investigated for its potential therapeutic effects, such as anti-inflammatory, anti-cancer, or antimicrobial properties.
Industry
Industrially, it might be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
作用機序
The mechanism of action of ETHYL (2Z)-2-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-5-(2-METHOXYNAPHTHALEN-1-YL)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE would likely involve interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole and methoxynaphthalene moieties might contribute to binding affinity and specificity, while the thiazolopyrimidine core could play a role in the compound’s overall stability and reactivity.
類似化合物との比較
Similar Compounds
Thiazolopyrimidines: Other compounds in this class might include derivatives with different substituents on the thiazole or pyrimidine rings.
Benzodioxole Derivatives: Compounds with similar benzodioxole structures but different functional groups.
Methoxynaphthalene Derivatives: Similar compounds with variations in the naphthalene ring or methoxy group.
Uniqueness
The unique combination of benzodioxole, methoxynaphthalene, and thiazolopyrimidine in this compound sets it apart from other similar compounds, potentially offering distinct biological activities and applications.
特性
分子式 |
C29H24N2O6S |
|---|---|
分子量 |
528.6 g/mol |
IUPAC名 |
ethyl (2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-5-(2-methoxynaphthalen-1-yl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C29H24N2O6S/c1-4-35-28(33)24-16(2)30-29-31(26(24)25-19-8-6-5-7-18(19)10-12-21(25)34-3)27(32)23(38-29)14-17-9-11-20-22(13-17)37-15-36-20/h5-14,26H,4,15H2,1-3H3/b23-14- |
InChIキー |
YUXSOOZNCQNJEV-UCQKPKSFSA-N |
異性体SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=C(C=CC4=CC=CC=C43)OC)C(=O)/C(=C/C5=CC6=C(C=C5)OCO6)/S2)C |
正規SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=C(C=CC4=CC=CC=C43)OC)C(=O)C(=CC5=CC6=C(C=C5)OCO6)S2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(4-benzylpiperazin-1-yl)-N'-[(1Z)-1-(3-nitrophenyl)ethylidene]acetohydrazide](/img/structure/B11672593.png)
![2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-ethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11672601.png)

![N-[4-(4-chlorophenyl)piperazin-1-yl]-1-(3,4-dichlorophenyl)methanimine](/img/structure/B11672609.png)
![4-{(2E)-2-[3-ethoxy-4-(prop-2-en-1-yloxy)benzylidene]hydrazinyl}-N-phenyl-6-(piperidin-1-yl)-1,3,5-triazin-2-amine](/img/structure/B11672616.png)
![2,6-dimethoxy-4-{(Z)-[2-(thiophen-2-ylacetyl)hydrazinylidene]methyl}phenyl acetate](/img/structure/B11672617.png)

![2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(5-methylthiophen-2-yl)methylidene]acetohydrazide](/img/structure/B11672629.png)
![(4Z)-4-[4-(benzyloxy)-3-methoxybenzylidene]-1-(3-chlorophenyl)pyrazolidine-3,5-dione](/img/structure/B11672633.png)
![Ethyl 2-{[(2-fluorophenyl)carbonyl]amino}-4-(2-methylpropyl)thiophene-3-carboxylate](/img/structure/B11672637.png)
![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(2-bromophenyl)methylidene]acetohydrazide](/img/structure/B11672643.png)
![N'-[(E)-(4-fluorophenyl)methylidene]-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide](/img/structure/B11672648.png)
![3-chloro-N-(4-chlorobenzyl)-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11672651.png)
![4-(2-{4-[(3-Methoxybenzoyl)oxy]phenyl}diazenyl)phenyl 3-methoxybenzoate](/img/structure/B11672657.png)
